REACTION_SMILES
|
[CH3:19][Si:20]([CH3:21])([CH3:22])[Cl:23].[CH3:41][C:42]#[N:43].[Na+:40].[O-:36][C:37]([OH:38])=[O:39].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH2:9][OH:10].[S:24]([O:25][Si:26]([CH3:27])([CH3:28])[CH3:29])([C:30]([F:31])([F:32])[F:33])(=[O:34])=[O:35].[nH:11]1[c:12](=[O:13])[nH:14][c:15](=[O:16])[cH:17][n:18]1>>[CH:2]1([n:11]2[c:12](=[O:13])[nH:14][c:15](=[O:16])[cH:17][n:18]2)[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([CH2:9][OH:10])[O:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1cn[nH]c(=O)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=c1cnn(C2OC(CO)C(O)C2O)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH3:19][Si:20]([CH3:21])([CH3:22])[Cl:23].[CH3:41][C:42]#[N:43].[Na+:40].[O-:36][C:37]([OH:38])=[O:39].[O:1]=[CH:2][CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([OH:8])[CH2:9][OH:10].[S:24]([O:25][Si:26]([CH3:27])([CH3:28])[CH3:29])([C:30]([F:31])([F:32])[F:33])(=[O:34])=[O:35].[nH:11]1[c:12](=[O:13])[nH:14][c:15](=[O:16])[cH:17][n:18]1>>[CH:2]1([n:11]2[c:12](=[O:13])[nH:14][c:15](=[O:16])[cH:17][n:18]2)[CH:3]([OH:4])[CH:5]([OH:6])[CH:7]([CH2:9][OH:10])[O:8]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=CC(O)C(O)C(O)CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)OS(=O)(=O)C(F)(F)F
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=c1cn[nH]c(=O)[nH]1
|
Name
|
|
Type
|
product
|
Smiles
|
O=c1cnn(C2OC(CO)C(O)C2O)c(=O)[nH]1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |